Methylamine Cyanate
Overview
Description
Methylamine Cyanate is a useful research compound. Its molecular formula is C2H6N2O and its molecular weight is 74.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
Similar compounds like cyanates are known to interact with various biological molecules, potentially altering their structure and function .
Mode of action
The exact mode of action of Methylamine Cyanate is not known. Cyanates, in general, are known to cause protein carbamylation, a non-enzymatic post-translational protein modification. Carbamylation reactions on proteins can irreversibly change protein structure and function, resulting in pathologic molecular and cellular responses .
Biochemical pathways
Cyanates are known to be involved in various nitrogen cycling processes, such as nitrification and anaerobic ammonium oxidation .
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its absorption and distribution.
Result of action
Cyanates can cause oxidative stress injury and abnormal lipid metabolism in the liver .
Action environment
Cyanates, in general, are actively cycled in various environments, including soil .
Biochemical Analysis
Biochemical Properties
Methylamine Cyanate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One of the key interactions is with cyanase, an enzyme that catalyzes the conversion of cyanate to carbon dioxide and ammonia . This reaction is crucial for detoxifying cyanate in biological systems. Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, forming stable complexes that are essential for various metabolic processes .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cyanase, leading to changes in the levels of carbon dioxide and ammonia within cells . This, in turn, impacts cellular respiration and energy production. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of proteins involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active site of cyanase, facilitating the conversion of cyanate to carbon dioxide and ammonia . This binding interaction is essential for the detoxification of cyanate in cells. Additionally, this compound can inhibit or activate other enzymes, depending on the cellular context. For example, it can inhibit the activity of certain proteases, preventing the degradation of specific proteins and thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments . Over time, the degradation products of this compound can accumulate, potentially affecting cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance certain metabolic processes . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of cyanate and its metabolites, which can disrupt normal cellular function. Threshold effects have been observed, indicating that there is a critical concentration above which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cyanase, which converts it to carbon dioxide and ammonia . This reaction is part of the broader nitrogen metabolism pathway, which is essential for maintaining nitrogen balance in cells. Additionally, this compound can participate in the synthesis of urea and other nitrogen-containing compounds, further highlighting its role in nitrogen metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and solubility in water . Additionally, specific transporters and binding proteins may facilitate its movement within cells, ensuring that it reaches its target sites . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is often found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be transported to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
Properties
IUPAC Name |
cyanic acid;methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.CH5N/c2-1-3;1-2/h3H;2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOIWYTTJCQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.C(#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63405-91-4 | |
Record name | Cyanic acid, compd. with methanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63405-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylamine Cyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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